

PF-562271 Hydrochloride: A Technical Guide to its Mechanism of Action

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Compound of Interest		
Compound Name:	PF-562271 hydrochloride	
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Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of integrins and growth factor receptors, regulating essential cellular processes such as cell survival, proliferation, migration, and invasion.[4][5] Due to the overexpression and activation of FAK in a variety of human cancers, it has emerged as a significant target for anticancer drug development.[4][6][7] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

PF-562271 exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the catalytic activity of these kinases.[1][8] This direct inhibition blocks the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[4] [6] By disrupting FAK autophosphorylation, PF-562271 effectively abrogates the downstream signaling cascades that promote cell motility, survival, and proliferation.[4][8]



Quantitative Inhibitory Activity

The inhibitory potency of PF-562271 has been characterized in various assays, demonstrating high affinity for its primary targets.

Target	Assay Type	IC50	Reference(s)
FAK	Cell-free	1.5 nM	[1][2][3][9]
Pyk2	Cell-free	14 nM (or 13 nM)	[2][3][9]
FAK (phospho-FAK)	Cell-based	5 nM	[1][2][9]
FAK (Y397)	Cell-based	10-30 nM	[7]
CDK2/E, CDK5/p35, CDK1/B, CDK3/E	Recombinant enzyme	30-120 nM	[2]

Cellular and In Vivo Effects

Preclinical studies have demonstrated the significant anti-tumor activity of PF-562271 across a range of cancer models.



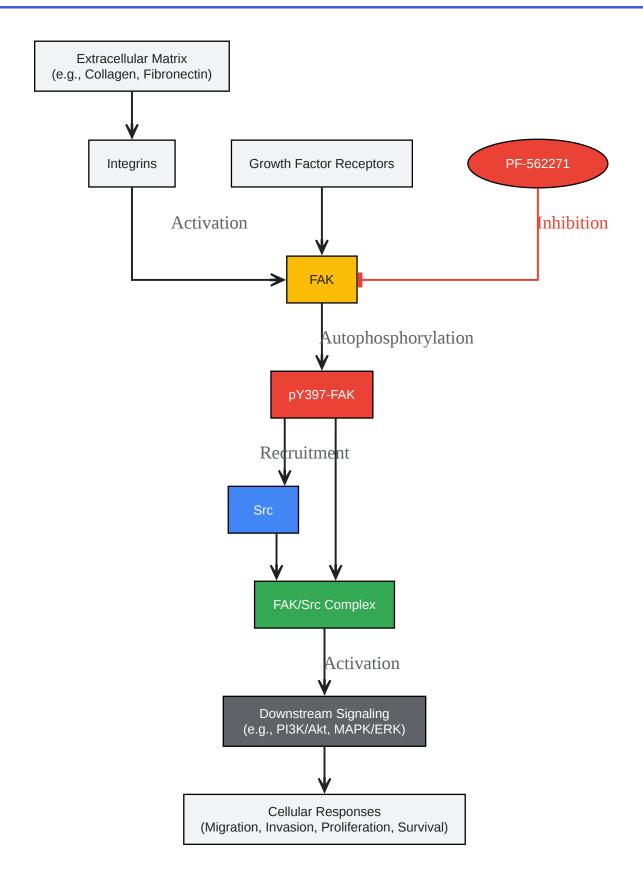
Model System	Effect	Dosage/Concentrat ion	Reference(s)
Pancreatic Ductal Adenocarcinoma (PDA) cells	Inhibited migration to IGF-I and collagen, and invasion in response to serum. [10] Reduced migration of cancerassociated fibroblasts and macrophages.[10]	0.1 μmol/L	[10]
A431 cells	Complete inhibition of collective cell invasion into collagen gels.[1]	250 nM	[1]
Ewing sarcoma cell lines	Impaired cell viability.	Average IC50 of 2.4 μΜ	[2]
PC3-M xenografts	45% tumor growth inhibition.[1]	50 mg/kg p.o. bid	[1]
BxPc3 xenografts	86% tumor growth inhibition.[1]	50 mg/kg p.o. bid	[1]
PC3M-luc-C6 subcutaneous xenografts	62% tumor growth inhibition after 2 weeks.[5]	25 mg/kg PO BID 5x/wk	[5]
PC3M-luc-C6 metastasis model	Significant reduction in metastatic growth. [5]	25 mg/kg PO BID 5x/wk	[5]
Orthotopic pancreatic cancer model	Reduced tumor growth, invasion, and metastases.[10] Decreased number of tumor-associated macrophages and fibroblasts.[10][11]	Not specified	[10][11]



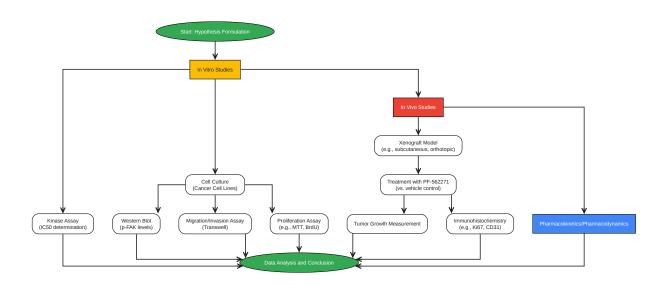
In vitro: Reduced viability, cell cycle progression, invasion, and invadopodia Glioblastoma (in formation.[12] In vivo: In vitro: 16 nM; In combination with [12] Reduced tumor size vivo: 50 mg/kg orally TMZ) and invasive margins, increased apoptosis, and increased survival.[12]

Signaling Pathways and Experimental Workflows FAK Signaling Pathway and Inhibition by PF-562271









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